4-Hydroxymethylsalicylaldehyde
Overview
Description
4-hydroxymethylsalicylaldehyde is a member of the class of benzaldehydes that is salicylaldehyde in which the hydrogen meta- to the phenolic hydroxy group is substituted by a hydroxymethyl group. It is a member of benzaldehydes, a member of phenols and an aromatic primary alcohol. It derives from a salicylaldehyde.
Scientific Research Applications
Synthesis and Chemical Properties
4-Hydroxymethylsalicylaldehyde is a compound that has been explored in various synthetic and chemical processes. For example, its derivatives, such as 4-Methoxysalicylaldehyde, are utilized in the preparation of organic compounds and therapeutic agents. The synthesis method involves selective monomethylation, providing higher yields and cost-effectiveness (Jin, Zhang, Yan, & Ma, 2012). Similarly, studies on salicylideneamine derivatives, like N-(3-hydroxysalicylidene)-4-methoxyaniline, have contributed to understanding the tautomeric polymorphism in these compounds, revealing diverse molecular structures and hydrogen bonding interactions (Pizzala, Carles, Stone, & Thévand, 2000).
Catalysis and Organic Synthesis
In catalysis, this compound-based ligands have been employed to create metal complexes with varying geometries and nuclearities. These complexes have shown potential in various organic reactions, such as asymmetric aldol reactions, highlighting the versatility of these compounds in synthetic chemistry (Vrdoljak et al., 2023). Additionally, Schiff base molecules derived from this compound, such as those synthesized from 4-nitrosalicylaldehyde, have been explored for their potential in selective ion recognition, which could have implications in sensor technologies (Sathyapalan, Zhou, Kar, Zhou, & Su, 2009).
Biomedical Applications
From a biomedical perspective, derivatives of this compound have been investigated for their potential in drug delivery systems. For instance, hydrogels incorporating components like hydroxyethyl methacrylate (HEMA) and derivatives of this compound show promise in ocular drug delivery, with improved drug affinity and sustained release rates (Ribeiro et al., 2011). Additionally, research into polyhydroxyalkanoates, which can be synthesized from this compound derivatives, reveals their utility in tissue engineering due to their biodegradability and favorable mechanical properties (Chen & Wu, 2005).
Chemical Analysis and Environmental Applications
In chemical analysis, derivatives of this compound, like 4-Hydroxybenzoic acid, are utilized as trapping agents in studying radical generation during biological processes such as cerebral ischemia (Liu et al., 2002). This highlights its role in advanced analytical methodologies to understand complex biochemical events.
Safety and Hazards
Future Directions
While specific future directions for 4-Hydroxymethylsalicylaldehyde are not mentioned in the literature, hydrogels have been applied in the treatment of oral diseases and defect repair due to their three-dimensional network structure . This suggests potential applications for this compound in the development of new materials for medical applications.
Properties
IUPAC Name |
2-hydroxy-4-(hydroxymethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3,5,9,11H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAQGWDSFNLJGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349662 | |
Record name | 4-Hydroxymethylsalicylaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156605-23-1 | |
Record name | 2-Hydroxy-4-(hydroxymethyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156605-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxymethylsalicylaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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